

# The Biological Function of Rat C-Peptide 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

For decades, C-peptide, a byproduct of proinsulin cleavage, was considered biologically inert. However, a growing body of evidence has firmly established its role as an active hormone with significant physiological effects, particularly in the context of diabetes mellitus. In rats, which possess two C-peptide isoforms (1 and 2), C-peptide 1 has been shown to exert a range of beneficial effects, mitigating the complications associated with diabetes. This technical guide provides a comprehensive overview of the biological function of rat C-peptide 1, detailing its signaling pathways, physiological effects, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a clear and detailed understanding for researchers, scientists, and professionals in drug development.

### Introduction

Proinsulin C-peptide (connecting peptide) is a 31-amino acid polypeptide that connects the A and B chains of proinsulin. During the biosynthesis of insulin, proinsulin is cleaved, releasing insulin and C-peptide in equimolar amounts.[1] Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life and making it a more stable marker of pancreatic  $\beta$ -cell function.[1][2] In rats, two distinct proinsulin genes give rise to two C-peptide isoforms, C-peptide 1 and 2, which differ by two amino acids.[2][3] Both isoforms have been shown to be biologically active.



Emerging research has demonstrated that C-peptide is not merely a byproduct of insulin synthesis but a hormone in its own right, with pleiotropic effects. In diabetic rat models, administration of C-peptide 1 has been shown to ameliorate the long-term complications of the disease, including nephropathy, neuropathy, and encephalopathy. These effects are mediated through specific cell surface interactions and the activation of distinct intracellular signaling cascades. This guide will delve into the known biological functions of rat C-peptide 1, providing a technical resource for the scientific community.

## Physiological Effects of Rat C-Peptide 1

The biological actions of rat C-peptide 1 have been most extensively studied in the context of diabetes, where its deficiency parallels that of insulin in type 1 diabetes models.

### Glucose Metabolism

In diabetic rats, physiological concentrations of rat C-peptide 1 have been shown to stimulate whole-body glucose utilization. This effect is particularly evident in streptozotocin (STZ)-induced diabetic rats, where C-peptide infusion increases glucose utilization by 79-90%. Interestingly, this effect is not observed in healthy, non-diabetic rats. The mechanism appears to be at least partially mediated by nitric oxide (NO), as the C-peptide-induced increase in glucose utilization can be largely blocked by an inhibitor of nitric oxide synthase. Some studies also suggest that C-peptide may enhance insulin signaling, potentially through interactions with the insulin receptor or its downstream signaling components.

### **Diabetic Neuropathy**

C-peptide 1 replacement has demonstrated significant neuroprotective effects in diabetic rat models, such as the BB/Wor rat. It has been shown to:

- Improve Nerve Conduction Velocity (NCV): C-peptide treatment prevents the reduction in motor and sensory NCV that is characteristic of diabetic neuropathy.
- Prevent Nerve Structural Damage: Long-term C-peptide administration prevents diabetesinduced axonal atrophy, axoglial dysjunction, and paranodal demyelination.
- Promote Nerve Regeneration: C-peptide replacement significantly improves nerve fiber regeneration following injury in diabetic rats. This is associated with the normalization of the



expression of neurotrophic factors and their receptors.

• Restore Na+/K+-ATPase Activity: C-peptide restores the activity of Na+/K+-ATPase in the sciatic nerve, an enzyme crucial for maintaining nerve cell membrane potential and function.

### **Diabetic Nephropathy**

In experimental models of diabetic nephropathy, rat C-peptide 1 has been shown to exert renoprotective effects. These include:

- Reduction of Glomerular Hyperfiltration: C-peptide administration prevents the glomerular hyperfiltration that is an early sign of diabetic kidney disease.
- Amelioration of Glomerular Hypertrophy: It prevents the increase in glomerular volume and mesangial matrix expansion associated with diabetes.
- Preservation of Na+/K+-ATPase: C-peptide prevents the diabetes-induced decrease in the expression and abundance of the Na+/K+-ATPase α1-subunit in the kidney.
- Reduction of Albuminuria: C-peptide treatment has been shown to reduce urinary albumin excretion in diabetic rats.

## **Hepatocellular Function**

Recent studies have indicated that C-peptide administration can prevent hepatic dysfunction in diabetic rats to a similar extent as insulin. This includes improvements in liver biomarkers and a reduction in histopathological changes.

### Signaling Pathways of Rat C-Peptide 1

The biological effects of rat C-peptide 1 are initiated by its binding to a putative G proteincoupled receptor (GPCR) on the cell surface, although the specific receptor has yet to be identified. This binding triggers a cascade of intracellular signaling events.

### G Protein-Coupled Receptor and Intracellular Calcium

Binding of C-peptide to its receptor is thought to activate a pertussis toxin-sensitive G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes



phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration.

### **Downstream Signaling Cascades**

The increase in intracellular calcium and the activation of other signaling molecules lead to the modulation of several key enzymes and transcription factors:

- Protein Kinase C (PKC): The rise in [Ca2+]i and the presence of DAG activate various isoforms of PKC.
- Na+/K+-ATPase: C-peptide stimulates the activity of Na+/K+-ATPase in various tissues, including nerve and kidney cells. This effect is dependent on the activation of a Ca2+dependent signaling pathway.
- Endothelial Nitric Oxide Synthase (eNOS): C-peptide activates eNOS, leading to the
  production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in
  regulating blood flow. The activation of eNOS by C-peptide is also a Ca2+-dependent
  process.
- Mitogen-Activated Protein Kinase (MAPK): C-peptide has been shown to activate the ERK1/2 MAPK pathway, which is involved in regulating gene expression and cellular processes like growth and differentiation.
- Transcription Factors: C-peptide influences the activity of several transcription factors, including NF-κB, c-fos, and c-jun, thereby modulating the expression of genes involved in neurotrophic support and cellular protection.

## **Quantitative Data Summary**

The following tables summarize quantitative data from key studies on the effects of rat C-peptide 1.

Table 1: Effects of Rat C-Peptide 1 on Glucose Utilization in STZ-Induced Diabetic Rats



| Parameter                             | Control<br>(Diabetic +<br>Saline +<br>Insulin) | C-Peptide I<br>(0.05<br>nmol/kg/mi<br>n) + Insulin | C-Peptide I<br>(0.5<br>nmol/kg/mi<br>n) + Insulin | C-Peptide II<br>(0.05<br>nmol/kg/mi<br>n) + Insulin | Reference |
|---------------------------------------|------------------------------------------------|----------------------------------------------------|---------------------------------------------------|-----------------------------------------------------|-----------|
| Glucose<br>Utilization<br>(mg/kg/min) | 10.1 ± 0.6                                     | 18.1 ± 1.0 (p < 0.001)                             | 19.2 ± 1.2 (p < 0.001)                            | 19.0 ± 0.9 (p < 0.001)                              |           |

Table 2: Effects of Rat C-Peptide 1 on Nerve Function in BB/Wor Rats

| Parameter                                                    | Non-<br>Diabetic<br>Control | Diabetic<br>Control | Diabetic +<br>C-Peptide<br>(2 months) | Diabetic +<br>C-Peptide<br>(8 months) | Reference |
|--------------------------------------------------------------|-----------------------------|---------------------|---------------------------------------|---------------------------------------|-----------|
| Motor Nerve<br>Conduction<br>Velocity (m/s)                  | 54.2 ± 0.8                  | 44.8 ± 0.7          | 49.9 ± 0.6 (p < 0.001)                | 51.2 ± 0.5 (p < 0.001)                |           |
| Sciatic Nerve Na+/K+- ATPase Activity (µmol ADP/g protein/h) | 3.8 ± 0.2                   | 2.0 ± 0.1           | 2.9 ± 0.2 (p < 0.001)                 | -                                     |           |
| Axoglial Dysjunction (%)                                     | 0                           | 28 ± 3              | -                                     | 0 (p < 0.001)                         |           |
| Paranodal<br>Demyelinatio<br>n (%)                           | 0                           | 18 ± 2              | -                                     | 0 (p < 0.001)                         |           |

Table 3: Effects of Rat C-Peptide 1 on Renal Function in STZ-Induced Diabetic Rats



| Parameter                                                   | Non-Diabetic<br>Control | Diabetic<br>Control | Diabetic + C-<br>Peptide | Reference |
|-------------------------------------------------------------|-------------------------|---------------------|--------------------------|-----------|
| Glomerular<br>Filtration Rate<br>(mL/min)                   | 1.0 ± 0.1               | 1.8 ± 0.2           | 1.1 ± 0.1 (p < 0.05)     |           |
| Urinary Albumin<br>Excretion (μ<br>g/24h )                  | 20 ± 3                  | 150 ± 20            | 45 ± 10 (p < 0.01)       |           |
| Renal Na+/K+- ATPase α1- subunit mRNA (relative expression) | 1.0                     | 0.6 ± 0.1           | 0.9 ± 0.1 (p < 0.05)     |           |

## Experimental Protocols Animal Models

- Streptozotocin (STZ)-Induced Diabetic Rats: Type 1 diabetes is commonly induced in rats by a single intraperitoneal or intravenous injection of STZ, a chemical toxic to pancreatic β-cells.
   Blood glucose levels are monitored to confirm the diabetic state.
- BB/Wor Rats: The BioBreeding/Worcester (BB/Wor) rat is a spontaneous model of autoimmune type 1 diabetes that closely mimics the human disease. These rats develop insulin and C-peptide deficiency.

### **C-Peptide Administration**

C-peptide is typically administered via continuous subcutaneous infusion using osmotic minipumps to maintain physiological concentrations. Bolus injections have also been used in some studies.

### **Measurement of Physiological Parameters**

 Glucose Utilization: The euglycemic-hyperinsulinemic clamp technique is the gold standard for measuring whole-body glucose utilization.



- Nerve Conduction Velocity: NCV is measured electrophysiologically by stimulating a nerve and recording the latency and distance of the resulting muscle action potential.
- Nerve Morphology: Nerve biopsies are processed for light and electron microscopy to assess structural changes like axonal diameter, myelination, and nodal integrity.
- Enzyme Activity Assays: Na+/K+-ATPase activity is determined by measuring the rate of ATP hydrolysis in tissue homogenates.
- Renal Function: Glomerular filtration rate is often measured by the clearance of inulin.
   Albuminuria is quantified from 24-hour urine collections.
- Gene and Protein Expression: Techniques such as quantitative real-time PCR (qPCR) and Western blotting are used to measure the expression levels of specific genes and proteins in tissues of interest.

# Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Signaling pathway of rat C-peptide 1.

### **Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental workflow for studying rat C-peptide 1.

### Conclusion

The evidence overwhelmingly indicates that rat C-peptide 1 is a biologically active hormone with significant physiological functions, particularly in the context of diabetes. Its ability to improve glucose utilization, protect against nerve and kidney damage, and modulate key intracellular signaling pathways highlights its therapeutic potential. For researchers and drug development professionals, a thorough understanding of the mechanisms of action of C-peptide 1 is crucial for developing novel therapeutic strategies for the treatment of diabetic complications. This guide provides a foundational resource for these endeavors, summarizing the current state of knowledge and providing a framework for future research into this fascinating and important molecule.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biochemistry, C Peptide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 3. journals.physiology.org [journals.physiology.org]
- To cite this document: BenchChem. [The Biological Function of Rat C-Peptide 1: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541717#biological-function-of-rat-c-peptide-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com